

ARP 100 cancer metastasis research

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Compound Focus: Arp-100

CAS No.: 704888-90-4

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ARP-100 Application Notes

ARP-100 is a synthetic, small-molecule inhibitor designed to selectively target the active site of MMP-2, a key enzyme involved in the degradation of the extracellular matrix (ECM) that facilitates cancer cell invasion and metastasis [1].

- **Primary Mechanism of Action:** **ARP-100** acts as a competitive inhibitor that interacts with the S1' pocket of the MMP-2 enzyme [1]. Its high selectivity for MMP-2 over other MMP family members makes it a valuable pharmacological tool for dissecting the specific contributions of MMP-2 in pathological processes.
- **Key Biological Role:** By inhibiting MMP-2, **ARP-100** hinders the breakdown of type IV collagen in the basement membrane, a critical step in cancer invasion [2]. Research indicates that the MMP-2-mediated signaling axis can promote actin polymerization and lamellipodia formation, which are essential for cell migration [2]. Inhibition with **ARP-100** disrupts these pro-migratory signals.

The table below summarizes the inhibitory profile (IC50 values) of **ARP-100** against various MMPs, demonstrating its high selectivity [1].

MMP Type	IC50 Value
MMP-2 (Gelatinase A)	12 nM
MMP-9 (Gelatinase B)	0.2 µM

MMP Type	IC50 Value
MMP-3 (Stromelysin-1)	4.5 μ M
MMP-1 (Collagenase-1)	>50 μ M
MMP-7 (Matrilysin)	>50 μ M

Detailed Experimental Protocols

The following sections provide methodologies for key experiments utilizing **ARP-100** to study its anti-invasive and anti-metastatic effects *in vitro*.

Protocol 1: Cell Invasion Assay using Matrigel

This protocol evaluates the ability of cancer cells to invade through a reconstituted basement membrane (Matrigel), simulating a key step in metastasis.

- **Primary Objective:** To assess the inhibitory effect of **ARP-100** on cancer cell invasion.
- **Materials and Reagents:**
 - Modified Boyden chamber (e.g., Transwell insert with 8.0 μ m pore size)
 - Matrigel (Basement Membrane Matrix)
 - Serum-free cell culture medium
 - Medium with 10% FBS as a chemoattractant
 - Cell staining solution (e.g., 0.1% Crystal Violet in methanol)
 - **ARP-100** stock solution (10 mM in DMSO)
 - Vehicle control (DMSO, at the same concentration as treatment groups)
- **Procedure:**
 - **Coating:** Thaw Matrigel on ice overnight. Dilute with cold serum-free medium to a final concentration of 1-2 mg/mL. Add a thin, uniform layer (e.g., 50-100 μ L) to the membrane of the upper Transwell chamber. Allow it to polymerize in a 37°C incubator for 1-2 hours.
 - **Cell Preparation:** Harvest the cancer cells (e.g., MDA-MB-231 breast cancer cells). Resuspend the cell pellet in serum-free medium. Count the cells and adjust the concentration.

- **Treatment:** Pre-treat the cell suspension with the desired concentration of **ARP-100** (e.g., 50 nM) or vehicle control for 1 hour.
- **Seeding:** Add the treated cell suspension to the Matrigel-coated upper chamber.
- **Chemoattraction:** Fill the lower chamber with culture medium containing 10% FBS.
- **Incubation:** Incubate the assembly for 24-48 hours in a 37°C, 5% CO₂ incubator to allow cell invasion.
- **Fixation and Staining:** After incubation, carefully remove the non-invaded cells from the upper side of the membrane with a cotton swab. Fix the cells that have invaded to the lower side with 4% paraformaldehyde for 10 minutes. Stain with 0.1% Crystal Violet for 20 minutes.
- **Quantification:** Wash the inserts gently with water and allow them to air dry. Capture images of the membrane under a microscope. Count the number of invaded cells in multiple random fields per insert. Express the results as the percentage of invasion relative to the vehicle control.

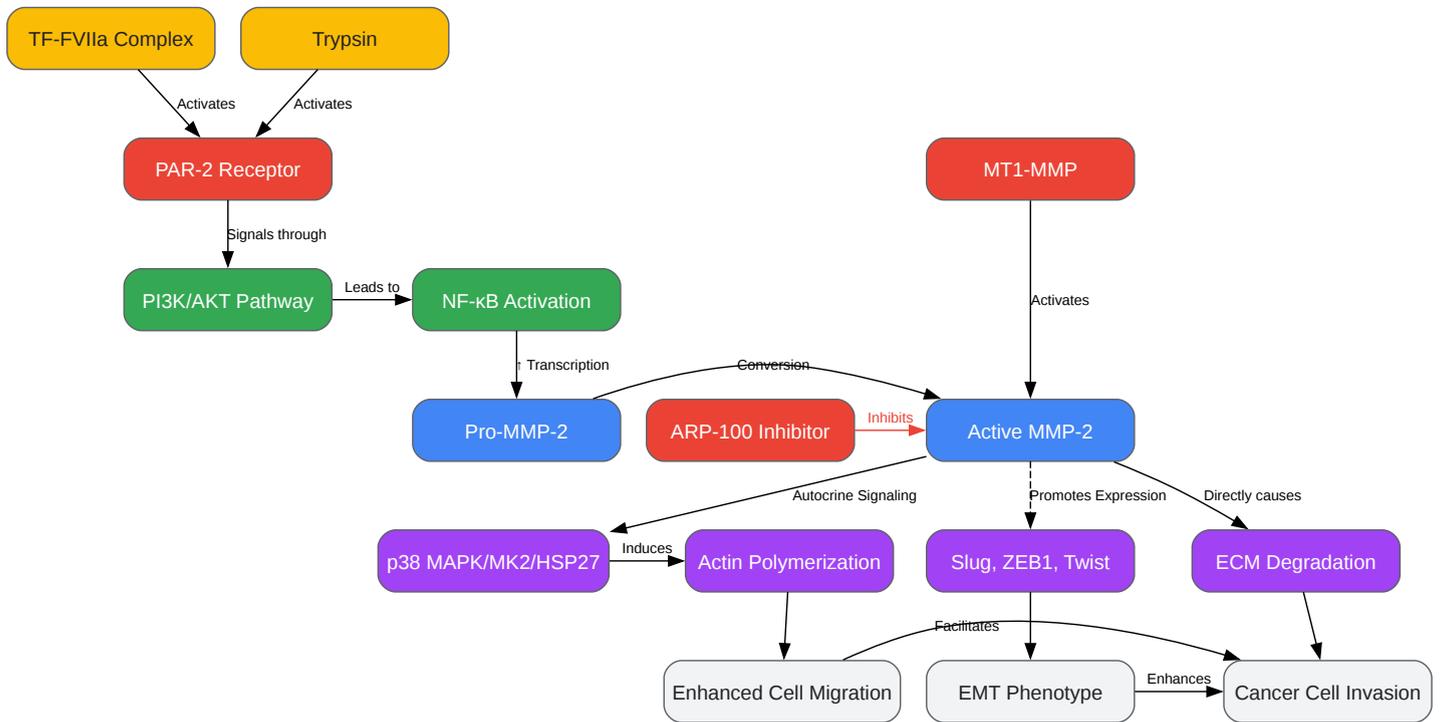
Protocol 2: Analysis of MMP-2 and EMT Marker Expression by Western Blot

This protocol is used to investigate the molecular mechanisms by which **ARP-100** treatment affects the expression of MMP-2 and key proteins involved in Epithelial-to-Mesenchymal Transition (EMT).

- **Primary Objective:** To determine the effect of **ARP-100** on the protein levels of MMP-2, EMT-transcription factors (e.g., Slug, ZEB1), and cytoskeletal regulators (e.g., HSP27).
- **Materials and Reagents:**
 - RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
 - BCA Protein Assay Kit
 - SDS-PAGE gels, PVDF or Nitrocellulose membrane
 - Electrophoresis and Western Blot transfer apparatus
 - Primary antibodies: Anti-MMP-2, Anti-Slug, Anti-ZEB1, Anti-HSP27, Anti-phospho-HSP27, Anti- β -actin
 - HRP-conjugated secondary antibodies
 - Enhanced Chemiluminescence (ECL) substrate
 - **ARP-100** stock solution (10 mM in DMSO)
- **Procedure:**
 - **Cell Treatment and Lysis:** Culture cancer cells in appropriate dishes until 70-80% confluency. Treat with **ARP-100** (e.g., 50 nM) or vehicle control for a predetermined period (e.g., 24-48

- hours). After treatment, place the cells on ice, wash with cold PBS, and lyse using RIPA buffer. Scrape the cells and collect the lysates.
- **Protein Quantification:** Centrifuge the lysates to remove debris. Use the BCA assay to determine the protein concentration of each sample.
 - **Gel Electrophoresis and Transfer:** Load equal amounts of protein (e.g., 20-30 μg) into the wells of an SDS-PAGE gel. Run the gel at constant voltage until the dye front reaches the bottom. Transfer the separated proteins from the gel to a membrane.
 - **Antibody Incubation:**
 - **Blocking:** Block the membrane with 5% non-fat milk in TBST for 1 hour.
 - **Primary Antibody:** Incubate the membrane with specific primary antibodies diluted in blocking buffer overnight at 4°C.
 - **Secondary Antibody:** Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
 - **Detection:** Wash the membrane and develop using ECL substrate. Image the membrane using a chemiluminescence detection system.
 - **Data Analysis:** Normalize the band intensity of the target protein to the loading control (e.g., β -actin). Compare the expression levels between treated and control groups.

The diagram below illustrates the signaling pathways affected by MMP-2 inhibition, integrating key molecules from the provided research.



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Key Research Insights

The following table consolidates quantitative findings from key studies on **ARP-100**'s effects in cancer metastasis research.

Cell Line / Model	ARP-100 Concentration	Observed Effect	Experimental Context
Various Cancer Cell Lines	50 nM	Significant reduction in total number of invasive elongations [1].	<i>In vitro</i> invasion assay on Matrigel.
MDA-MB-231 (TNBC)	Comparable to free Piperlongumine	Inhibition of migration/invasiveness; reduced MMP-2 & EMT-promoters (Slug, ZEB1); increased E-cadherin [3].	Study on nanoparticle-delivered natural compounds.

Conclusions and Research Implications

ARP-100 serves as a critical research tool for specifically probing the role of MMP-2 in metastatic processes. Evidence suggests that its application can significantly reduce the invasive potential of cancer cells by targeting both the enzymatic activity of MMP-2 and its downstream signaling cascades that promote EMT and cytoskeletal remodeling [3] [1] [2].

Future research directions could focus on combining **ARP-100** with other therapeutic agents, such as FAK signaling inhibitors, given the identified crosstalk between MMP-2 and FAK in promoting cancer metastasis [4].

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